molecular formula C17H29N3O B10962181 N-(4-tert-butylcyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

N-(4-tert-butylcyclohexyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B10962181
M. Wt: 291.4 g/mol
InChI Key: LUDNYMHSBDKXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a synthetic compound with a complex structure that includes a tert-butyl group, a cyclohexyl ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multiple steps. One common route includes the catalytic hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol, followed by acetylation to form 4-tert-butylcyclohexyl acetate . The final step involves the reaction of 4-tert-butylcyclohexyl acetate with 1,3,5-trimethyl-1H-pyrazole-4-carboxamide under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of catalysts such as Raney nickel or rhodium-carbon can influence the isomeric composition of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(TERT-BUTYL)CYCLOHEXYL]-1,3,5-TRIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C17H29N3O

Molecular Weight

291.4 g/mol

IUPAC Name

N-(4-tert-butylcyclohexyl)-1,3,5-trimethylpyrazole-4-carboxamide

InChI

InChI=1S/C17H29N3O/c1-11-15(12(2)20(6)19-11)16(21)18-14-9-7-13(8-10-14)17(3,4)5/h13-14H,7-10H2,1-6H3,(H,18,21)

InChI Key

LUDNYMHSBDKXIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2CCC(CC2)C(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.